molecular formula C14H13NO3 B6389066 3-(4-Methoxy-3-methylphenyl)picolinic acid CAS No. 1261963-65-8

3-(4-Methoxy-3-methylphenyl)picolinic acid

Cat. No.: B6389066
CAS No.: 1261963-65-8
M. Wt: 243.26 g/mol
InChI Key: RSDKSGKDJXRCDD-UHFFFAOYSA-N
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Description

“3-(4-Methoxy-3-methylphenyl)picolinic acid, 95%” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound, 95%” are not explicitly mentioned in the sources .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Analytical methods for determining antioxidant activity are crucial in evaluating the potential of compounds like 3-(4-Methoxy-3-methylphenyl)picolinic acid for their capacity to scavenge free radicals. A review of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP provides a framework for assessing the antioxidant activity of picolinic acid derivatives. These methods are based on the transfer of a hydrogen atom or an electron and are essential for analyzing the antioxidant capacity of complex samples, which could include derivatives of picolinic acid (Munteanu & Apetrei, 2021).

Pharmacological and Industrial Importance of Phenolic Compounds

The review of syringic acid (SA), a phenolic compound, for its wide range of therapeutic applications, including antioxidant, antimicrobial, anti-inflammatory activities, and its potential in disease prevention, provides insight into how similar phenolic structures like this compound might have comparable applications. Such compounds could be explored for their biomedical applications and industrial use, demonstrating the vast potential of phenolic compounds in scientific research and therapy (Srinivasulu et al., 2018).

Safety and Hazards

The safety and hazards associated with “3-(4-Methoxy-3-methylphenyl)picolinic acid, 95%” are not specified in the sources .

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-10(5-6-12(9)18-2)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDKSGKDJXRCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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